molecular formula C18H19NO2 B1293305 3'-Azetidinomethyl-2-methoxybenzophenone CAS No. 898771-28-3

3'-Azetidinomethyl-2-methoxybenzophenone

Cat. No. B1293305
M. Wt: 281.3 g/mol
InChI Key: PPBONMNEJGWIGV-UHFFFAOYSA-N
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Description

Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones

The synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has been explored with the aim of developing potent antiproliferative compounds. The study identified compounds with significant activity against MCF-7 breast cancer cells, with IC50 values as low as 19 nM. X-ray crystallography was utilized to understand the importance of the torsional angle between the phenyl rings, revealing that a trans configuration is generally optimal for antiproliferative activity. These compounds also demonstrated the ability to inhibit tubulin polymerization, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells. Notably, compound 90b showed interaction with the colchicine-binding site on β-tubulin, minimal cytotoxicity, and a promising GI50 value in the NCI60 cell line screen. Prodrugs of these compounds were synthesized, with the alanine amide 102b retaining potency, making it a candidate for further clinical development .

Synthesis and X-ray Structural Investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones

The synthesis of isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone has been achieved, and the structure of one isomer was thoroughly investigated using X-ray diffraction. The compound was found to crystallize in a monoclinic system and the structure was solved to a high degree of precision. The solid-state structure was compared with the structure found from NMR studies in solution, providing insights into the molecular conformation and potential reactivity of the compound .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is critical for their biological activity. X-ray crystallography has been a valuable tool in determining the optimal torsional angles and configurations for antiproliferative activity. The studies have shown that the trans configuration between the phenyl rings is generally more effective, and the interaction with the colchicine-binding site on β-tubulin is crucial for the compound's activity. The detailed structural analysis provides a foundation for understanding the chemical reactivity and potential modifications to enhance therapeutic efficacy .

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives is influenced by their molecular structure. The studies have not detailed specific chemical reactions, but the synthesis of prodrugs and the interaction with tubulin suggest that these compounds can undergo biochemical transformations within biological systems. The ability to disrupt microtubular structures and induce apoptosis indicates that these compounds can participate in complex cellular reactions leading to antitumor effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives, such as solubility, stability, and crystalline structure, are essential for their biological function and potential as therapeutic agents. The X-ray crystallography data provides insights into the crystalline structure, which can influence the compound's solubility and stability. The synthesis of prodrugs also suggests considerations for improving the bioavailability and pharmacokinetic properties of these compounds .

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-9-3-2-8-16(17)18(20)15-7-4-6-14(12-15)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBONMNEJGWIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643239
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2-methoxybenzophenone

CAS RN

898771-28-3
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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